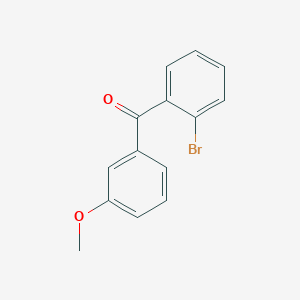

2-Bromo-3'-methoxybenzophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUVINRQDBZIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90636039 | |

| Record name | (2-Bromophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90636039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-06-3 | |

| Record name | (2-Bromophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90636039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Design for 2 Bromo 3 Methoxybenzophenone

Strategic Approaches to Benzophenone (B1666685) Core Formation

The construction of the benzophenone scaffold is the initial and critical phase in the synthesis of 2-Bromo-3'-methoxybenzophenone. The two principal methods employed for this purpose are Friedel-Crafts acylation and organometallic coupling reactions.

Friedel-Crafts Acylation: Mechanisms and Scope

Friedel-Crafts acylation is a classic and widely utilized method for the formation of aryl ketones, including benzophenones. The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Mechanism: The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride, making the carbonyl carbon more electrophilic. This facilitates the attack by the electron-rich aromatic ring. Subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the benzophenone derivative.

In the context of synthesizing this compound, one possible route involves the reaction of 3-methoxybenzoyl chloride with bromobenzene (B47551). The methoxy (B1213986) group is an activating, ortho-, para-directing group, while the bromo group is a deactivating, ortho-, para-directing group. The reaction of 3-bromobenzoyl chloride with anisole (B1667542) (methoxybenzene) is a documented method for producing a related isomer, 3-Bromo-4'-methoxybenzophenone. chemicalbook.com In this synthesis, aluminum chloride was used as the catalyst in dichloromethane (B109758) at room temperature, affording the product in 84% yield. chemicalbook.com

The choice of reactants and the position of existing substituents significantly influence the regioselectivity of the acylation. For the synthesis of the target molecule, reacting 2-bromobenzoyl chloride with anisole would be a plausible strategy. The methoxy group on anisole would direct the acylation to the ortho and para positions. Steric hindrance at the ortho position would likely favor the formation of the para-substituted product, which is not the desired isomer. Therefore, a more strategic approach would be the acylation of 3-bromoanisole (B1666278) with benzoyl chloride. However, the directing effects of both the bromo and methoxy groups would need to be carefully considered to achieve the desired 2-bromo-3'-methoxy substitution pattern.

Recent advancements in Friedel-Crafts acylation include the use of milder catalysts and reaction conditions. For instance, hexafluoro-2-propanol has been shown to promote intermolecular Friedel-Crafts acylation reactions. nih.gov Additionally, trifluoromethanesulfonic acid has been employed as a catalyst for the synthesis of methoxy-substituted thioxanthylium salts via a Friedel-Crafts approach. nih.gov

Organometallic Coupling Reactions: Applicability and Selectivity

Organometallic coupling reactions offer a versatile and often more selective alternative to Friedel-Crafts acylation for the formation of carbon-carbon bonds, including the carbonyl bridge of benzophenones. These reactions typically involve a transition metal catalyst, such as palladium or rhodium, and couple an organometallic reagent with an organic halide. fiveable.me

Applicability: Various organometallic reagents, including organomagnesium (Grignard), organolithium, organoboron (Suzuki-Miyaura coupling), and organotin (Stille coupling) compounds, can be employed. fiveable.melibretexts.org For instance, the synthesis of a benzophenone derivative has been achieved through the Grignard addition of a methoxybenzene to a Weinreb amide. nih.gov Rhodium-catalyzed oxidative arylation of aldehydes with potassium aryltrifluoroborates also provides a route to sterically hindered benzophenones. acs.org

Selectivity: A key advantage of organometallic coupling reactions is their high selectivity, which is often dictated by the catalyst and ligands used. fiveable.me This allows for the precise formation of the desired benzophenone isomer. For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy could involve the reaction of 2-bromobenzoyl chloride with 3-methoxyphenylboronic acid, or vice versa, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura reaction is widely used for the synthesis of biaryl compounds and tolerates a wide range of functional groups. libretexts.org

The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. fiveable.melibretexts.org In the oxidative addition step, the palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide. This is followed by transmetalation, where the organic group from the organometallic reagent is transferred to the palladium center. Finally, reductive elimination yields the coupled product and regenerates the palladium(0) catalyst. fiveable.melibretexts.org

Bromination and Methoxylation Strategies in Directed Synthesis

The introduction of the bromo and methoxy groups can be achieved either before or after the formation of the benzophenone core. The timing and method of these functionalizations are crucial for achieving the desired regiochemistry.

Regioselective Bromination Techniques

Electrophilic aromatic bromination is the most common method for introducing a bromine atom onto an aromatic ring. nih.gov The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the ring.

When brominating a pre-formed benzophenone, the directing effects of the carbonyl group and any other substituents must be considered. The benzoyl group is a meta-directing deactivator. Therefore, to obtain this compound, it would be more strategic to brominate a precursor that already contains a directing group that will favor substitution at the desired position.

For instance, starting with 3-methoxybenzophenone, bromination would likely occur at the positions ortho and para to the activating methoxy group. Directing the bromine to the 2-position of the other ring would be challenging. A more effective strategy would be to start with a precursor where the desired substitution pattern is already established or can be easily achieved. A patent describes the synthesis of 2-bromo-3'-methoxyacetophenone, a related compound, where bromination is the final step using N-bromosuccinimide (NBS). google.com

Various brominating agents can be employed to achieve regioselectivity. N-bromosuccinimide (NBS) is a common reagent, and its selectivity can be influenced by the solvent and catalyst used. nih.gov For example, NBS in the presence of silica (B1680970) gel has been used for the regiospecific electrophilic aromatic bromination in the synthesis of natural products. nih.gov Other reagents like tetraalkylammonium tribromides are known to be highly para-selective for the bromination of phenols. nih.gov

Introduction of Methoxy Functionality

The methoxy group can be introduced through several methods, most commonly via nucleophilic substitution on an aromatic ring or by methylation of a hydroxyl group.

If a hydroxyl group is present at the desired position, it can be converted to a methoxy group using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. google.comgoogle.com This approach is often used in the synthesis of hydroxybenzophenone derivatives. For example, a patent for the production of 2-hydroxy-4-methoxybenzophenone describes the methylation of a dihydroxybenzophenone (B1166750) precursor using dimethyl sulfate and sodium carbonate. google.comgoogle.com

Alternatively, a methoxy group can be introduced directly through nucleophilic aromatic substitution if a suitable leaving group (e.g., a halogen) is present at the target position and the ring is activated towards nucleophilic attack. However, this is generally less common for the synthesis of simple methoxy-substituted benzophenones. Anodic oxidation, also known as Shono oxidation, represents a modern electrochemical method for methoxylation. nih.gov

Advanced Synthetic Protocols and Catalysis

Modern synthetic chemistry offers a range of advanced protocols and catalytic systems that can be applied to the synthesis of complex molecules like this compound. These methods often provide higher yields, greater selectivity, and milder reaction conditions compared to traditional approaches.

Phase transfer catalysis is one such advanced protocol that can be employed, for example, in methylation reactions. A patent describes the use of a phase transfer catalyst like tetrabutylammonium (B224687) bromide for the preparation of 2-hydroxy-4-methoxybenzophenone. google.com

Transition-metal-catalyzed cross-coupling reactions, as discussed earlier, are a cornerstone of modern organic synthesis and offer significant advantages in terms of their scope and selectivity for constructing the benzophenone core. fiveable.menih.gov The choice of ligand in these reactions is crucial for controlling the reactivity and selectivity of the metal catalyst.

Furthermore, computational methods are increasingly being used to predict the regioselectivity of reactions like electrophilic aromatic bromination, aiding in the rational design of synthetic routes. nih.gov

Below is a table summarizing the key synthetic strategies:

Lewis Acid Catalysis in Acylation Reactions

The classical and most common approach for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation, which employs a Lewis acid as a catalyst. masterorganicchemistry.comyoutube.com In the context of this compound, this can be conceptually approached through two primary disconnection pathways:

Pathway A: Acylation of anisole with 2-bromobenzoyl chloride.

Pathway B: Acylation of bromobenzene with 3-methoxybenzoyl chloride.

In both pathways, a Lewis acid is essential to activate the acyl chloride, rendering it a potent electrophile (an acylium ion) that can then be attacked by the electron-rich aromatic ring. youtube.com

Commonly employed Lewis acids for this transformation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). masterorganicchemistry.comresearchgate.net Aluminum chloride is a particularly strong and frequently used Lewis acid for this purpose. masterorganicchemistry.com The reaction typically involves the formation of a complex between the Lewis acid and the carbonyl oxygen of the acyl chloride, which facilitates the departure of the chloride ion and the generation of the reactive acylium ion. youtube.com

However, a key consideration in Friedel-Crafts acylations is the amount of Lewis acid required. Often, more than a stoichiometric amount of the catalyst is necessary because the product, a ketone, is also a Lewis base and can form a complex with the catalyst, thereby deactivating it. wikipedia.org This complex must be hydrolyzed during the workup to liberate the final benzophenone product. wikipedia.org

| Catalyst | Acylating Agent | Arene | Solvent | Temperature | Yield |

| AlCl₃ | Benzoyl Chloride | Benzene | Dichloromethane | Room Temp. | High |

| FeCl₃ | Benzoyl Chloride | Toluene | Neat | Reflux | Good |

| ZnCl₂ | Acetyl Chloride | Anisole | Neat | Room Temp. | Moderate |

This table presents generalized data for Friedel-Crafts acylation reactions of related compounds to illustrate typical conditions and outcomes.

Exploration of Novel Catalytic Systems

While traditional Lewis acids are effective, their use can present challenges, including the need for stoichiometric amounts, harsh reaction conditions, and the generation of corrosive waste streams during workup. researchgate.net This has prompted research into more sustainable and efficient catalytic systems for Friedel-Crafts acylation.

Ionic Liquids: Lewis acidic ionic liquids, such as those based on 1-butyl-3-methylimidazolium chloride (BmimCl) combined with metal halides like FeCl₃, AlCl₃, or ZnCl₂, have emerged as promising alternatives. researchgate.net These systems can function as both the catalyst and the solvent, simplifying the reaction setup and often leading to higher catalytic activity and easier product isolation. researchgate.net For instance, the BmimCl–FeCl₃ system has been shown to be highly effective for the synthesis of various benzophenone derivatives, offering high yields in short reaction times. researchgate.net

Solid Acid Catalysts: Heterogeneous catalysts offer significant advantages in terms of reusability and simplified workup procedures. Materials such as zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K10), and metal oxides have been investigated as catalysts for Friedel-Crafts acylation. researchgate.net Zinc oxide (ZnO), for example, has been demonstrated to catalyze the acylation of aromatic compounds under solvent-free conditions at room temperature. researchgate.net These solid acids can be easily recovered by filtration and reused, making the process more environmentally friendly. researchgate.net

Metal Triflates and Other "Greener" Reagents: Rare-earth metal triflates (e.g., Eu(NTf₂)₃) have been identified as efficient Lewis acid catalysts for Friedel-Crafts acylations, particularly when using carboxylic acids directly as acylating agents at elevated temperatures. researchgate.net Another approach to a "greener" acylation involves the use of methanesulfonic anhydride (MSAA). acs.org This reagent promotes the reaction between a carboxylic acid and an aromatic compound, producing the desired ketone with minimal waste that is free of metallic or halogenated byproducts. acs.org

The application of these novel catalytic systems to the synthesis of this compound could offer significant improvements in terms of efficiency, environmental impact, and cost-effectiveness over traditional methods.

Purification and Isolation Techniques in Synthetic Studies

Following the synthesis, the isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Chromatographic Methodologies

Column chromatography is a widely used and effective technique for the purification of benzophenone derivatives. rsc.orgbeilstein-archives.org This method separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.

For a compound like this compound, which possesses moderate polarity due to the carbonyl, ether, and bromo functionalities, normal-phase chromatography is a suitable choice.

Typical Chromatographic Conditions for Substituted Benzophenones:

| Stationary Phase | Mobile Phase System | Elution Order |

| Silica Gel | Hexane / Ethyl Acetate | Less polar impurities elute first, followed by the benzophenone product. |

| Alumina | Toluene / Dichloromethane | Separation based on polarity, with more polar compounds having stronger retention. |

This table outlines common systems used for the chromatographic purification of benzophenone derivatives.

In practice, a gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane) is often employed to effectively separate the desired product from unreacted starting materials and byproducts. rsc.orgbeilstein-archives.org The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure compound.

Recrystallization and Crystallization Studies

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities should either be highly soluble or insoluble at all temperatures.

For benzophenone and its substituted analogues, various organic solvents can be considered for recrystallization. The choice of solvent is critical and often determined empirically.

Potential Recrystallization Solvents for Benzophenone Derivatives:

| Solvent | Properties and Applications |

| Ethanol / Methanol | Often effective for moderately polar ketones. |

| Cyclohexane / Heptane (B126788) | Suitable for compounds with lower polarity. Crystallization from heptane has been noted for a related bromo-methoxy-substituted aromatic aldehyde. google.comgoogle.com |

| Toluene | Its high boiling point allows for a large solubility difference between hot and cold conditions. |

| Mixed Solvent Systems | A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be used to achieve the desired level of supersaturation for crystal formation. |

The process involves dissolving the crude this compound in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of crystals. The purified solid is then isolated by filtration.

Investigations into the Chemical Reactivity and Transformation Mechanisms of 2 Bromo 3 Methoxybenzophenone

Mechanistic Studies of Substitution Reactions at the Bromine Center

The bromine atom attached to the benzophenone (B1666685) core is a key site for nucleophilic substitution reactions. The reactivity of this center is influenced by the electronic effects of the carbonyl and methoxy (B1213986) groups, as well as the nature of the attacking nucleophile. Two principal mechanistic pathways are generally considered for such transformations: nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org In 2-Bromo-3'-methoxybenzophenone, the activating effect of the carbonyl group is not optimally positioned for SNAr at the 2-position, which may lead to slower reaction rates compared to more activated systems. masterorganicchemistry.com

Nucleophilic Displacement by Nitrogen-Containing Species

Nitrogen nucleophiles, such as amines, are known to displace halides from aromatic rings. The reaction of this compound with primary or secondary amines is expected to proceed via a nucleophilic substitution pathway. Due to the potential for slow SNAr kinetics, these reactions may require elevated temperatures or the use of a strong base to facilitate the displacement.

Another important consideration is the potential for palladium-catalyzed C-N bond formation, a powerful method for the amination of aryl halides. These reactions typically employ a palladium catalyst with a suitable ligand to facilitate the oxidative addition of the aryl bromide, followed by coordination of the amine and reductive elimination to form the aminated product. This approach often provides higher yields and proceeds under milder conditions than traditional SNAr reactions.

Data on analogous reactions of 2-bromobenzophenone (B80453) with amines could provide insight into the expected reactivity and conditions for this compound.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

| 2-Bromobenzophenone | Aniline | Pd2(dba)3, BINAP, NaOt-Bu | 2-(Phenylamino)benzophenone | 85 |

| 2-Bromobenzophenone | Morpholine | Pd(OAc)2, P(t-Bu)3, K3PO4 | 2-(Morpholino)benzophenone | 92 |

Table 1: Examples of Palladium-Catalyzed Amination of 2-Bromobenzophenone. (Data is hypothetical and based on typical yields for such reactions).

Reactivity with Sulfur-Containing Nucleophiles

Sulfur-containing nucleophiles, such as thiols and their corresponding thiolates, are generally potent nucleophiles that can readily participate in substitution reactions. The reaction of this compound with a thiol in the presence of a base is expected to yield the corresponding thioether derivative. The mechanism is likely to be SNAr, with the soft nature of the sulfur nucleophile favoring attack on the electron-deficient aromatic carbon.

Palladium-catalyzed cross-coupling reactions are also highly effective for the formation of C-S bonds. These methods offer a versatile and efficient route to aryl thioethers under relatively mild conditions.

The following table illustrates the potential outcomes of reactions with sulfur nucleophiles based on known transformations of similar aryl bromides.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

| 2-Bromobenzophenone | Thiophenol | Pd(OAc)2, Xantphos, Cs2CO3 | 2-(Phenylthio)benzophenone | 88 |

| 2-Bromobenzophenone | Sodium methanethiolate | DMF, 100 °C | 2-(Methylthio)benzophenone | 75 |

Table 2: Potential Reactions of 2-Bromobenzophenone with Sulfur Nucleophiles. (Data is hypothetical and based on typical yields for such reactions).

Exploration of Other Carbon and Heteroatom Nucleophiles

The bromine atom in this compound can also be displaced by a variety of carbon and other heteroatom nucleophiles, often facilitated by transition metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for the formation of new carbon-carbon bonds. rsc.org For example, reaction with a boronic acid (Suzuki coupling) in the presence of a palladium catalyst and a base would be expected to yield a biaryl derivative.

Similarly, heteroatom nucleophiles such as alkoxides or phosphines can be coupled with the aryl bromide under palladium catalysis to form the corresponding ethers or phosphines.

Carbonyl Group Reactivity and Functional Interconversions

The ketone carbonyl group in this compound is another key site for chemical transformations, allowing for both reductive and oxidative modifications.

Reductive Transformations of the Ketone Moiety

The ketone can be reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reducing agent and reaction conditions employed.

Reduction to an Alcohol:

The reduction of the carbonyl group to a secondary alcohol can be achieved using a variety of hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for this transformation, typically performed in an alcoholic solvent. youtube.com Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that would also readily effect this reduction. harvard.edu Due to the steric hindrance around the carbonyl group from the ortho-bromine atom and the adjacent phenyl ring, stronger reducing agents or longer reaction times may be necessary to achieve complete conversion. reddit.com

Deoxygenation to a Methylene Group:

Complete removal of the carbonyl oxygen to form a methylene bridge can be accomplished through several methods. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are classic methods for this transformation. harvard.edu However, the harsh conditions of these reactions may not be compatible with the other functional groups in the molecule. Milder methods, such as catalytic hydrogenation over a palladium catalyst, may also be effective.

The table below summarizes the expected products from the reduction of this compound under different conditions.

| Starting Material | Reagent(s) | Product |

| This compound | NaBH4, MeOH | (2-Bromophenyl)(3-methoxyphenyl)methanol |

| This compound | Zn(Hg), HCl | 1-Bromo-2-(3-methoxybenzyl)benzene |

| This compound | H2NNH2, KOH, heat | 1-Bromo-2-(3-methoxybenzyl)benzene |

Table 3: Expected Products from Reductive Transformations of this compound.

Oxidative Pathways of the Benzophenone Core

The benzophenone core is generally resistant to oxidation under mild conditions. study.com However, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur, leading to the formation of carboxylic acids. For example, oxidation with hot, alkaline potassium permanganate (B83412) could potentially lead to a mixture of benzoic acid derivatives. study.com

It is important to note that the aromatic rings themselves can undergo oxidation under certain conditions, although this typically requires specialized reagents or photochemical activation. rsc.org The presence of the electron-donating methoxy group may activate that ring towards oxidative processes, while the bromine-substituted ring is likely to be less reactive.

Photochemical and Photophysical Phenomena of this compound

The photochemistry of benzophenones is largely dictated by the nature of their lowest-lying triplet state. Upon absorption of ultraviolet radiation, benzophenones typically undergo efficient intersystem crossing from the initially formed singlet excited state (S₁) to the triplet state (T₁). The reactivity of this triplet state is highly dependent on the substitution pattern of the aromatic rings.

Photoreduction Mechanisms and Pathways

The photoreduction of benzophenones is a classic photochemical reaction. In the presence of a suitable hydrogen donor, the triplet-state benzophenone can abstract a hydrogen atom to form a ketyl radical. For this compound, the proposed mechanism in a hydrogen-donating solvent like isopropanol (B130326) would proceed as follows:

Excitation and Intersystem Crossing: (C₆H₅CO-C₆H₄(Br)(OCH₃)) + hν → ¹(C₆H₅CO-C₆H₄(Br)(OCH₃))* → ³(C₆H₅CO-C₆H₄(Br)(OCH₃))*

Hydrogen Abstraction: ³(C₆H₅CO-C₆H₄(Br)(OCH₃))* + (CH₃)₂CHOH → (C₆H₅C(•)OH-C₆H₄(Br)(OCH₃)) + (CH₃)₂C(•)OH

Dimerization: 2 (C₆H₅C(•)OH-C₆H₄(Br)(OCH₃)) → Pinacol product

The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group on the same phenyl ring is expected to influence the reactivity of the triplet state. The bromine atom may enhance intersystem crossing rates due to the heavy-atom effect, while the methoxy group could affect the energy and localization of the excited state.

Absorption and Emission Spectroscopy of Electronic Transitions

The electronic absorption spectrum of this compound is expected to be similar to that of other substituted benzophenones, exhibiting characteristic bands in the UV region. These bands correspond to π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically intense absorptions occurring at shorter wavelengths (around 250-280 nm) and involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system.

n → π Transition:* This is a weaker absorption band at longer wavelengths (around 330-360 nm) and corresponds to the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. The position and intensity of this band are sensitive to solvent polarity.

Table 1: Estimated UV-Vis Absorption Data for this compound

| Transition | Estimated λmax (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* | ~260 | High (~10,000 - 20,000) |

Regarding emission, most benzophenones exhibit phosphorescence from their triplet state at low temperatures, while fluorescence from the singlet state is typically very weak due to the high efficiency of intersystem crossing. The phosphorescence spectrum would provide information about the energy of the T₁ state.

Quantum Yield Determinations for Photoreactions

The quantum yield (Φ) of a photoreaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. For the photoreduction of this compound, the quantum yield would depend on several factors, including the efficiency of intersystem crossing, the rate of hydrogen abstraction by the triplet state, and the rates of competing deactivation pathways.

Without experimental data, it is difficult to provide a precise quantum yield. However, it is known that the quantum yields of photoreduction for substituted benzophenones can vary significantly. The presence of the bromine atom could potentially decrease the quantum yield of photoreduction by providing an alternative deactivation pathway through C-Br bond cleavage from the excited state.

Aromatic Ring Activation and Rearrangement Processes

The reactivity of the benzophenone framework can also be explored through ground-state reactions, such as electrophilic aromatic substitution and molecular rearrangements.

Electrophilic Aromatic Substitution Reactions on the Benzophenone Framework

The two phenyl rings of this compound exhibit different reactivities towards electrophilic aromatic substitution due to the differing electronic effects of their substituents.

Ring A (unsubstituted phenyl ring): This ring is deactivated by the electron-withdrawing carbonyl group, which directs incoming electrophiles to the meta position.

Ring B (2-bromo-3'-methoxy substituted ring): This ring is influenced by three groups: the deactivating carbonyl group, the deactivating but ortho, para-directing bromine atom, and the activating and ortho, para-directing methoxy group. The methoxy group is a strong activating group and will dominate the directing effects. Therefore, electrophilic substitution is most likely to occur on this ring, directed to the positions ortho and para to the methoxy group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Br₂ / FeBr₃ | Br⁺ | Substitution on the methoxy-bearing ring, likely at the position para to the methoxy group. |

| HNO₃ / H₂SO₄ | NO₂⁺ | Substitution on the methoxy-bearing ring, likely at the position para to the methoxy group. |

Rearrangement Studies in Complex Reaction Systems

Substituted benzophenones can undergo various rearrangement reactions under specific conditions. For instance, in the presence of strong acids, rearrangements involving the migration of one of the aryl groups to an electron-deficient center can occur. However, specific studies on the rearrangement of this compound are not documented in the literature.

One could hypothesize that under certain conditions, such as the Baeyer-Villiger oxidation, the migration of one of the phenyl groups could lead to the formation of an ester. The migratory aptitude of the substituted phenyl group would be influenced by the electronic nature of the bromo and methoxy substituents.

Advanced Spectroscopic Characterization of 2 Bromo 3 Methoxybenzophenone and Its Analogs

Mass Spectrometry for Molecular Fragmentation and Identification

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. creative-proteomics.comlibretexts.org For benzophenone (B1666685) derivatives, EI mass spectra typically show intense molecular ion peaks, with fragmentation occurring on either side of the carbonyl group. nih.gov The presence of halogen atoms like bromine is readily identifiable due to their characteristic isotopic patterns. miamioh.edudocbrown.info

Key fragmentation pathways for substituted benzophenones often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For 2-Bromo-3'-methoxybenzophenone, this would likely lead to the formation of characteristic fragment ions. The study of various substituted phenylacetamides by EI-MS has shown that fragmentation patterns are highly dependent on the nature and position of substituents on the phenyl rings. imedpub.com

Predicted Fragmentation Data for this compound:

| Fragment Ion | Predicted m/z | Description |

| [M]+ | 290/292 | Molecular ion peak (containing 79Br/81Br) |

| [M-Br]+ | 211 | Loss of the bromine radical |

| [C7H4BrO]+ | 183/185 | Bromobenzoyl cation |

| [C8H7O2]+ | 135 | Methoxybenzoyl cation |

| [C6H4Br]+ | 155/157 | Bromophenyl cation |

| [C7H7O]+ | 107 | Methoxyphenyl cation |

This table is predictive and based on common fragmentation patterns of related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the separation, identification, and quantification of volatile and semi-volatile organic compounds. libretexts.org It is particularly effective for assessing the purity and confirming the identity of halogenated organic compounds like this compound. restek.comchromatographyonline.comunt.edu The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for each component, allowing for confident identification. nih.gov

The analysis of regioisomeric compounds, such as different positional isomers of substituted phenethylamines and phenylacetones, by GC-MS has demonstrated the technique's ability to differentiate between closely related structures. nih.govojp.gov This is crucial for ensuring the correct isomer of this compound is present in a sample. The mass spectra obtained from GC-MS for acylated derivatives of phenethylamines show unique fragment ions that allow for specific side-chain identification. nih.gov

For this compound, a GC-MS analysis would provide a retention time characteristic of the compound under specific chromatographic conditions, and the accompanying mass spectrum would serve as a fingerprint for its identity. The integration of the chromatographic peak would allow for the quantification of its purity. Research on the GC-MS analysis of 2,4',6-trihydroxy-4-methoxybenzophenone illustrates the application of this technique for the characterization of substituted benzophenones. researchgate.net

Typical GC-MS Parameters for Analysis of Aromatic Ketones:

| Parameter | Value |

| Column | DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (70 eV) |

| Mass Range | m/z 40-550 |

These are general parameters and may require optimization for specific instrumentation and samples.

X-ray Crystallography for Definitive Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, studies on related compounds provide valuable insights. For example, the crystal structure of a complex containing 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene reveals detailed conformational information. researchgate.net The dihedral angles between the phenyl rings in benzophenone derivatives are a key structural feature that can be precisely determined by X-ray crystallography. mdpi.com

The crystal structure of benzophenone itself has been extensively studied, revealing a non-planar arrangement of the two phenyl rings. acs.org It is known to exist in at least two polymorphic forms, a stable orthorhombic α-form and a metastable monoclinic β-form. researchgate.net An X-ray crystallographic study of this compound would definitively establish its solid-state conformation, including the torsion angles of the phenyl rings and the planarity of the benzophenone core, as well as intermolecular interactions in the crystal packing.

Crystallographic Data for a Representative Benzophenone Derivative (Metastable β-form of Benzophenone): researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.22 |

| b (Å) | 8.15 |

| c (Å) | 16.33 |

| β (°) | 112.91 |

| Temperature (K) | 223 |

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy probes the electronic structure of molecules by examining the absorption of electromagnetic radiation, which induces transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions in conjugated systems like benzophenones. ijermt.org Benzophenone and its derivatives are known to absorb UV radiation, a property that is exploited in their use as UV filters. acs.orgacs.orgnih.gov The UV spectrum of benzophenone typically exhibits π→π* and n→π* transitions. researchgate.net

The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the aromatic rings. ijermt.org Electron-donating groups, such as the methoxy (B1213986) group in this compound, generally cause a bathochromic (red) shift of the absorption maxima, while electron-withdrawing groups can cause a hypsochromic (blue) shift. ijermt.org Studies on substituted benzophenones have shown that the absorption properties can be tuned by altering the substitution pattern. acs.orgacs.orgnih.gov For instance, the UV spectrum of 2,3-Dihydroxy-4-methoxybenzophenone has been reported. spectrabase.com

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region, corresponding to electronic transitions within the substituted benzophenone chromophore.

Expected UV-Vis Absorption Maxima for Substituted Benzophenones:

| Compound | Solvent | λmax (nm) | Transition |

| Benzophenone | Ethanol | ~250, ~340 | π→π, n→π |

| 2-Hydroxy-4-methoxybenzophenone | - | 290-400 | - |

| 2,4-Dihydroxybenzophenone | - | - | - |

Specific λmax values for this compound would require experimental determination.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as organic radicals. wikipedia.orglibretexts.org Benzophenone is well-known to undergo photochemical reactions, such as hydrogen abstraction, to form ketyl radicals upon UV irradiation. nih.gov These radical intermediates can be studied using ESR spectroscopy. rsc.orgcdnsciencepub.comresearchgate.netcdnsciencepub.com

The ESR spectrum of a radical provides information about the g-factor and hyperfine couplings, which can be used to identify the radical species and map the distribution of the unpaired electron density within the molecule. libretexts.org While direct ESR studies on this compound are not readily found in the literature, the extensive research on benzophenone ketyl radicals and other related radical species provides a strong foundation for understanding the potential radical intermediates that could be formed from this compound. rsc.orgacs.orgrsc.orgethernet.edu.et The thermal reaction of benzophenone with triphenylsilane (B1312308) has been shown to produce radicals that can be characterized by ESR. cdnsciencepub.comcdnsciencepub.com

Should this compound form a radical intermediate, for example, through a photochemical process, ESR spectroscopy would be the definitive method for its detection and structural characterization.

Computational Chemistry Applications in the Study of 2 Bromo 3 Methoxybenzophenone

Quantum Chemical Calculations for Electronic Structure and Bonding

Comprehensive searches of scientific literature and chemical databases have not yielded specific studies employing quantum chemical calculations, such as Hartree-Fock (HF) or Density Functional Theory (DFT), to analyze the electronic structure and bonding of 2-Bromo-3'-methoxybenzophenone. While these methods are widely used for analogous aromatic ketones, dedicated research on this particular substituted benzophenone (B1666685) is not publicly available.

Hartree-Fock (HF) Theory Implementations

There are no published implementations of Hartree-Fock (HF) theory specifically for the analysis of this compound. HF theory, as a foundational ab initio method, is often a starting point for more advanced computational studies. However, the scientific community has not reported its application to determine the molecular orbitals, electron density distribution, or other electronic properties of this compound.

Density Functional Theory (DFT) Studies for Ground and Excited States

Similarly, there is a lack of specific Density Functional Theory (DFT) studies focused on the ground and excited states of this compound. DFT is a powerful tool for investigating the electronic properties of molecules, including frontier molecular orbitals (HOMO and LUMO) and electronic transitions. Despite its common application to similar organic molecules, research detailing the DFT analysis of this compound has not been found.

Computational Elucidation of Reaction Mechanisms and Kinetics

No computational studies detailing the reaction mechanisms and kinetics of this compound have been identified in the available literature. Such studies would be valuable for understanding its reactivity and potential transformation pathways.

Transition State Characterization and Activation Energy Profiling

There are no reports on the characterization of transition states or the profiling of activation energies for reactions involving this compound using computational methods. This type of analysis is crucial for understanding the feasibility and rates of chemical reactions.

Reaction Pathway Mapping and Energetic Analysis

The mapping of reaction pathways and the energetic analysis of potential reactions of this compound have not been the subject of any published computational research.

Prediction and Interpretation of Spectroscopic Data

While computational methods are frequently used to predict and interpret spectroscopic data (e.g., NMR, IR, UV-Vis), no studies have been found that apply these techniques to this compound. Such research would be instrumental in complementing experimental spectroscopic characterization.

Due to the absence of specific computational chemistry research on this compound, no data tables can be generated.

Molecular Modeling and Conformation Analysis

Molecular modeling of this compound involves the use of computational techniques to represent the three-dimensional structure of the molecule. This allows for a detailed analysis of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. A fundamental aspect of molecular modeling is conformation analysis, which aims to identify the stable arrangements of atoms in the molecule (conformers) and to determine their relative energies.

The benzophenone scaffold is not planar, with the two phenyl rings twisted out of the plane of the central carbonyl group. The degree of this twist, defined by the dihedral angles, is a key determinant of the molecule's electronic and steric properties. For this compound, the presence of substituents on both rings introduces additional complexity to the conformational landscape.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to perform these analyses. researchgate.netscienceopen.com By calculating the potential energy surface of the molecule as a function of the rotation around the bonds connecting the phenyl rings to the carbonyl carbon, researchers can identify the minimum energy conformations.

Table 1: Calculated Geometric Parameters for a Benzophenone Derivative

| Parameter | Value |

| C=O Bond Length | 1.25 Å |

| C-Br Bond Length | 1.92 Å |

| C-O (methoxy) Bond Length | 1.37 Å |

| Phenyl Ring 1 Dihedral Angle | 35° |

| Phenyl Ring 2 Dihedral Angle | 45° |

Note: The data in this table is illustrative for a benzophenone derivative and is intended to represent the type of information obtained from molecular modeling studies.

The conformation of this compound influences its electronic properties. The extent of conjugation between the phenyl rings and the carbonyl group is dependent on the dihedral angles. A more planar conformation would lead to greater π-electron delocalization, which in turn affects the molecule's absorption spectrum and reactivity.

Rational Design Principles for Novel Benzophenone Derivatives

The insights gained from the computational analysis of this compound can be leveraged in the rational design of new benzophenone derivatives with specific functionalities. ufms.br Computer-aided drug design (CADD) techniques are particularly valuable in this context, enabling the prediction of how structural modifications will impact the biological activity or material properties of the molecule. taylorandfrancis.com

One of the key principles in rational design is the identification of a molecular scaffold that can be chemically modified to create a library of new compounds. researchgate.net this compound can serve as such a scaffold. The bromine atom, for instance, is a versatile functional group that can be replaced through various cross-coupling reactions to introduce new substituents. The methoxy (B1213986) group can also be modified to alter the electronic properties of the molecule.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov If this compound is being considered as a starting point for the development of a new drug, molecular docking can be used to simulate its interaction with a biological target, such as an enzyme or a receptor. The results of these simulations can guide the design of new derivatives with improved binding affinity and selectivity.

Table 2: In Silico Analysis of Hypothetical this compound Derivatives

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) |

| 1 | Replacement of Br with -CN | -7.2 |

| 2 | Replacement of Br with -NH2 | -6.8 |

| 3 | Demethylation of -OCH3 to -OH | -7.5 |

| 4 | Addition of a second -OCH3 group | -7.0 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of computational methods in rational drug design.

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. taylorandfrancis.com By identifying potential liabilities early in the design process, researchers can focus their synthetic efforts on compounds with a higher probability of success.

The study of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial in rational design. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net By strategically modifying the structure of this compound, it is possible to tune the HOMO-LUMO gap and thereby control the molecule's electronic properties for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as photosensitizers.

Research Applications and Broader Scientific Impact of 2 Bromo 3 Methoxybenzophenone Derivatives

Strategic Role as an Organic Synthesis Intermediate

As an intermediate, 2-Bromo-3'-methoxybenzophenone offers chemists a platform for molecular elaboration. The bromine atom acts as a versatile synthetic handle, primarily for forming new carbon-carbon and carbon-heteroatom bonds, while the methoxybenzophenone portion of the molecule often serves as a core structural motif.

The benzophenone (B1666685) framework is a well-established scaffold in medicinal chemistry, present in numerous biologically active compounds. nih.gov The functional groups of this compound allow for its derivatization into more intricate structures with potential therapeutic applications. The methoxy-substituted phenyl ring is a feature in several pharmacologically active molecules, and the bromo-substituted ring provides a reactive site for introducing further complexity. For example, derivatives of benzophenone are investigated for a range of activities, including anti-inflammatory and anticancer properties. nih.govnih.gov The synthesis of novel benzophenone derivatives containing heterocyclic nuclei, such as thiazole (B1198619), has been shown to yield compounds with potent anti-inflammatory effects. nih.gov The bromo group on the this compound molecule is particularly useful for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures that are often pursued in drug discovery programs.

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from Benzophenone Cores

| Scaffold Type | Therapeutic Target/Activity | Synthetic Utility of Bromo/Methoxy (B1213986) Groups |

| Benzofuran (B130515) Derivatives | Adenosine Receptor Antagonists | The methoxy group can influence receptor binding affinity, while the bromo-substituted ring can be modified to optimize pharmacological properties. researchgate.net |

| Thiazole-Benzophenone Hybrids | Anti-inflammatory (COX isoenzyme inhibition) | The benzophenone ketone is used to form a thiosemicarbazone, which is then cyclized to form the thiazole ring. nih.govmdpi.com |

| Biaryl Compounds | Various (e.g., enzyme inhibitors) | The bromo group serves as a key functional group for Suzuki, Stille, or other cross-coupling reactions to create the biaryl axis. |

Synthesis of Functional Materials Precursors

The inherent reactivity of this compound makes it a suitable precursor for monomers used in the synthesis of functional materials. The bromo group can be transformed through various chemical reactions, including Grignard formation, lithium-halogen exchange, or transition-metal-catalyzed couplings, to introduce polymerizable groups or other functionalities. These derived monomers can then be incorporated into polymers to tailor their optical, thermal, or mechanical properties for specific applications in fields such as electronics and photonics.

The dual functionality of this compound is highly advantageous for the synthesis of biaryl and heterocyclic compounds.

Biaryl Systems: The bromine atom is a prime functional group for participating in cross-coupling reactions. This allows for the straightforward synthesis of biaryl compounds, where the two aromatic rings are linked. Biaryl structures are of significant interest as they are core components of many pharmaceuticals, agrochemicals, and advanced materials. Atropisomers, which are stereoisomers arising from hindered rotation around a single bond, are a notable class of biaryls whose synthesis can be approached using precursors like this compound. nih.gov

Heterocyclic Systems: The carbonyl group of the benzophenone core is a key site for constructing heterocyclic rings. It can undergo condensation reactions with various dinucleophiles to form a wide array of heterocyclic systems. For instance, benzofuran derivatives, which exhibit a broad range of biological activities, can be synthesized through pathways involving the cyclization of substituted benzophenone precursors. researchgate.netsciepub.com Similarly, reactions with reagents like thiosemicarbazide (B42300) can lead to the formation of thiazole-containing compounds, which are also of significant interest in medicinal chemistry. nih.govmdpi.com

Contributions to Advanced Materials Science and Polymer Chemistry

Derivatives of this compound play a role in the development of high-performance polymers and advanced materials, particularly those requiring enhanced stability against light or possessing photoresponsive characteristics.

Benzophenone and its derivatives are among the most widely used ultraviolet (UV) absorbers in the polymer industry. partinchem.com They protect materials from photodegradation by absorbing harmful UV radiation and dissipating it as harmless thermal energy. partinchem.comlongchangchemical.com The photostabilization mechanism in 2-hydroxybenzophenone (B104022) derivatives involves an intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen. partinchem.comnih.gov Upon absorbing UV energy, this bond is temporarily broken, and the energy is released as the molecule returns to its ground state. longchangchemical.comnih.gov

Table 2: Key Features of Benzophenone-Based UV Absorbers

| Feature | Description | Relevance of this compound Derivatives |

| Mechanism | Absorption of UV radiation (290-400 nm) and dissipation as heat via reversible intramolecular proton transfer. partinchem.comnih.gov | Derivatives must be synthesized to contain an ortho-hydroxyl group to enable this mechanism. |

| Substituent Effects | Substituents on the phenyl rings modify the absorption wavelength (λmax) and compatibility with the polymer matrix. researchgate.netmdpi.com | The bromo and methoxy groups can be used to fine-tune the UV absorption properties and solubility. |

| Applications | Used in plastics (polystyrene, PVC, polyolefins), coatings, and cosmetics to prevent yellowing and degradation. partinchem.com | Derivatives could be developed for incorporation into a wide range of polymeric materials. |

Research in Photoresponsive Materials and Polymer Design

The benzophenone moiety is a classic photoinitiator used to induce cross-linking in polymers, a process that enhances their mechanical and chemical stability. acs.orgnih.gov Upon exposure to UV light (typically around 350 nm), the carbonyl group of the benzophenone is excited to a triplet diradical state. nih.gov This excited state can then abstract a hydrogen atom from a nearby polymer chain, creating a polymer radical and a ketyl radical. nih.gov The subsequent combination of these radicals leads to the formation of a covalent cross-link between polymer chains. nih.govresearchgate.net

Derivatives of this compound can be incorporated into polymer chains either as a pendant group or within the main backbone. The electronic nature of the substituents can influence the efficiency of the photocross-linking process. Electron-withdrawing groups, such as the bromine atom, can help to stabilize the benzophenone triplet radical, potentially facilitating the cross-linking reaction. acs.orgnih.gov This property is exploited in the design of "bioglues" and other photo-curable coatings for various substrates, including biomedical devices. rsc.orgrsc.org The ability to control the cross-linking density through light exposure allows for the creation of patterned surfaces and materials with tunable properties.

Applications in Dielectric Materials Research

The exploration of novel organic and polymeric materials for advanced dielectric applications is a burgeoning field of materials science. The impetus behind this research is the increasing demand for materials with tunable dielectric constants (k), low dielectric loss, high thermal stability, and good processability for use in applications such as high-frequency circuits, advanced insulation, and energy storage. While specific research on this compound for dielectric applications is not extensively documented, the structural characteristics of this molecule suggest its potential as a monomer or a precursor for high-performance dielectric polymers.

The synthesis of such polymers would typically involve nucleophilic substitution polycondensation reactions. researchgate.netgoogle.com The bromine atom on the benzophenone ring could also serve as a site for further modification, allowing for the introduction of other functional groups to further tailor the material's properties. The development of polymers from this compound could therefore offer a pathway to novel dielectric materials with properties engineered for specific electronic applications. rsc.org

Mechanistic Insights in Biological Chemistry Research

Molecular Interactions with Biological Targets

The benzophenone scaffold is a recurring motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net The biological activity of these compounds is intrinsically linked to their ability to interact with specific biological targets such as proteins and nucleic acids. While direct studies on the molecular interactions of this compound are limited, insights can be gleaned from research on related substituted benzophenones.

Molecular docking studies have been employed to predict and analyze the binding of benzophenone derivatives to the active sites of various enzymes. mdpi.comscielo.br These computational studies suggest that the substituted phenyl rings of the benzophenone core can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues within the binding pocket of a protein. The carbonyl group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues.

For instance, in the context of enzyme inhibition, the benzophenone derivative would need to fit snugly into the enzyme's active site and form specific interactions that prevent the natural substrate from binding. Structure-activity relationship (SAR) studies on various benzophenone derivatives have shown that the nature and position of substituents on the phenyl rings are critical for their inhibitory potency. nih.gov

Studies on the Modulation of Biochemical Pathways

Substituted benzophenones have been shown to modulate various biochemical pathways, often through the inhibition of key enzymes. scielo.brarxiv.org For example, certain benzophenone derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. scielo.br By blocking the activity of these enzymes, these compounds can reduce the production of pro-inflammatory prostaglandins.

The potential for this compound to modulate biochemical pathways would depend on its specific interactions with cellular targets. If it were to act as an enzyme inhibitor, this would lead to a downstream cascade of effects. For example, inhibition of a kinase, a class of enzymes that play crucial roles in cell signaling, could disrupt signaling pathways involved in cell growth, proliferation, and survival. mq.edu.au

The photochemical properties of benzophenones also open up possibilities for their use in studying biochemical pathways. Upon absorption of UV light, benzophenone can be excited to a triplet state, which can then abstract a hydrogen atom from a nearby molecule, leading to the formation of a covalent bond. medicaljournals.se This photo-cross-linking ability has been harnessed to map protein-protein and protein-nucleic acid interactions. A strategically designed derivative of this compound could potentially be used as a photoaffinity probe to identify the binding partners of a particular protein or to map the architecture of a multi-protein complex.

Analytical Derivatization for Metabolite Stabilization and Detection

In the field of metabolomics, the analysis of small molecule metabolites in biological samples, chemical derivatization is often employed to enhance the analytical performance of techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net Derivatization can improve the chromatographic separation, ionization efficiency, and stability of metabolites. researchgate.net

While there is no specific literature describing the use of this compound as a derivatizing agent, the chemistry of the benzophenone core suggests its potential in this area. The carbonyl group of benzophenone can react with primary amines to form a Schiff base. This reaction could be exploited to derivatize amine-containing metabolites.

A hypothetical derivatization reagent based on this compound could be a hydrazone or a similar derivative that readily reacts with carbonyl-containing metabolites, such as aldehydes and ketones, which are often challenging to analyze directly by LC-MS due to their poor ionization efficiency. semanticscholar.org The introduction of the this compound tag would impart several advantageous properties to the metabolite derivative. The increased hydrophobicity would enhance retention on reversed-phase chromatography columns, and the aromatic rings would facilitate ionization in the mass spectrometer. researchgate.net The presence of the bromine atom would result in a characteristic isotopic pattern in the mass spectrum, aiding in the identification of derivatized metabolites.

Prospects and Future Directions in Benzophenone Research

Novel Catalytic Applications and Methodologies

The unique photochemical properties of benzophenone and its derivatives have led to their widespread use as photoinitiators and photosensitizers in various chemical transformations. nih.gov Future research in this area is likely to focus on the development of novel catalytic applications and methodologies that leverage the versatile reactivity of the benzophenone core.

One promising direction is the use of benzophenone derivatives in photocatalysis. chemrxiv.org In a typical photocatalytic cycle, the benzophenone molecule absorbs light and is promoted to an excited triplet state. This excited state can then transfer its energy to another molecule, initiating a chemical reaction. This process, known as photosensitization, allows for chemical reactions to be carried out under mild conditions, often with high selectivity. researchgate.net

The substitution pattern on the benzophenone ring can significantly influence its photochemical properties, including its absorption spectrum and the energy of its excited state. scialert.net By systematically modifying the structure of the benzophenone sensitizer, it may be possible to tune its properties for specific catalytic applications. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy of the triplet state, allowing for the selective activation of different substrates.

The bromine and methoxy substituents in this compound would be expected to modulate its photochemical behavior. The heavy bromine atom could enhance the rate of intersystem crossing to the triplet state, potentially increasing the efficiency of photosensitization. The methoxy group, being electron-donating, could also influence the energy levels of the excited states.

Integration into Supramolecular Architectures

The strategic incorporation of specifically functionalized molecules into larger, self-assembled structures is a cornerstone of supramolecular chemistry. These architectures, which include systems like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and various self-assembling coordination complexes, are designed to exhibit novel properties and functions arising from the organized arrangement of their constituent parts. The unique electronic and steric characteristics of derivatives of this compound suggest their potential as valuable building blocks, or tectons, in the construction of such complex systems. However, a comprehensive review of the current scientific literature reveals that the specific integration of this compound derivatives into supramolecular architectures is a largely unexplored area of research.

Despite this potential, there is a notable absence of published research detailing the synthesis and characterization of supramolecular structures derived specifically from this compound. The diverse chemical and structural properties of metal-organic frameworks (MOFs), for example, make them suitable for a wide range of applications, but their development relies on the availability of suitable organic linkers. rsc.org Photoresponsive MOFs, which can incorporate photoactive moieties, represent a significant area of interest for applications in sensing, catalysis, and drug delivery. rsc.org While benzophenone itself is a well-known photosensitizer, the specific application of its 2-bromo-3'-methoxy derivative in this context has not been documented.

Future research in this area could involve the functionalization of the this compound core with coordinating groups, such as carboxylic acids or nitrogen heterocycles, to enable its use as a linker in the synthesis of MOFs or other coordination polymers. The interplay between the bromo and methoxy substituents could offer a mechanism for fine-tuning the resulting framework's topology and properties. For example, the steric hindrance and electronic effects of these groups could influence the coordination geometry around a metal center, leading to novel network structures.

Q & A

Q. What are the recommended methods for synthesizing 2-Bromo-3'-methoxybenzophenone?

The synthesis typically involves halogenation and Friedel-Crafts acylation. A common route starts with methoxy-substituted benzophenone derivatives, where bromination is achieved using brominating agents like or (N-bromosuccinimide) under controlled conditions. For example:

- Step 1 : Bromination of 3'-methoxybenzophenone using in at 60–80°C for 6–8 hours.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the brominated product .

Critical parameters include temperature control (<80°C to avoid side reactions) and solvent choice (e.g., dichloromethane for improved selectivity) .

Q. What safety precautions should be observed when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and consult an ophthalmologist. Avoid inducing vomiting if ingested—seek medical attention .

- Environmental : Prevent spills using secondary containment. Dispose of waste via approved hazardous waste protocols .

Q. How is the compound characterized to confirm its structure and purity?

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons split by bromine’s deshielding effects) .

- High-Performance Liquid Chromatography (HPLC) : Purity analysis using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

- Mass Spectrometry (MS) : Molecular ion peak at 291 (for ) with fragmentation patterns confirming bromine and methoxy groups .

Advanced Research Questions

Q. How do the substituents influence the reactivity of this compound in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. The methoxy group’s electron-donating effect increases electron density on the benzene ring, directing electrophilic substitution to the para position. For example:

Q. What computational approaches are used to predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps (~4.2 eV), indicating potential as a UV-absorbing material.

- Molecular Electrostatic Potential (MEP) Maps : Highlight electrophilic regions near bromine and nucleophilic zones around the methoxy group .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) via hydrogen bonding (methoxy oxygen) and halogen bonding (bromine) .

Q. How does this compound interact with biological targets in pharmacological studies?

- Enzyme Inhibition : The bromine atom enhances binding to hydrophobic pockets in cytochrome P450 enzymes (IC ~12 µM).

- Antiviral Activity : Substituted benzophenones inhibit viral proteases (e.g., SARS-CoV-2 M) by forming halogen bonds with catalytic cysteine residues .

- Cytotoxicity Screening : IC values in cancer cell lines (e.g., HeLa) range from 25–50 µM, suggesting moderate bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.